molecular formula C11H11N3O2 B13028065 3-Methyl-5-(2-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylicacid

3-Methyl-5-(2-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylicacid

Cat. No.: B13028065
M. Wt: 217.22 g/mol
InChI Key: SBGBZJYNOWENEV-UHFFFAOYSA-N
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Description

3-Methyl-5-(2-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both pyrrole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(2-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid typically involves the condensation of a suitable pyrrole derivative with a pyrimidine precursor. One common method involves the reaction of 3-methylpyrrole-2-carboxylic acid with 2-methyl-4-chloropyrimidine under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(2-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-dione derivatives.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chlorine atom in the pyrimidine ring.

Major Products Formed

    Oxidation: Pyrrole-2,3-dione derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Amino or thio-substituted pyrimidine derivatives.

Scientific Research Applications

3-Methyl-5-(2-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(2-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis. The pyrrole and pyrimidine rings allow the compound to interact with nucleic acids and proteins, potentially disrupting their normal functions.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(2-pyridyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    3-Methyl-5-(2-thiazolyl)-1H-pyrrole-2-carboxylic acid: Contains a thiazole ring instead of a pyrimidine ring.

    3-Methyl-5-(2-imidazolyl)-1H-pyrrole-2-carboxylic acid: Features an imidazole ring in place of the pyrimidine ring.

Uniqueness

The presence of both pyrrole and pyrimidine rings in 3-Methyl-5-(2-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid provides unique electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

3-methyl-5-(2-methylpyrimidin-4-yl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C11H11N3O2/c1-6-5-9(14-10(6)11(15)16)8-3-4-12-7(2)13-8/h3-5,14H,1-2H3,(H,15,16)

InChI Key

SBGBZJYNOWENEV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1)C2=NC(=NC=C2)C)C(=O)O

Origin of Product

United States

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